molecular formula C13H11FO B3045184 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol CAS No. 1027601-45-1

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol

Cat. No.: B3045184
CAS No.: 1027601-45-1
M. Wt: 202.22 g/mol
InChI Key: LGYWMJIEVSVRRJ-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol (C₁₃H₁₁FO, MW: 218.22 g/mol) is a fluorinated biphenyl derivative characterized by a hydroxyl group at the 3-position of the non-fluorinated ring, a fluorine atom at the 4'-position, and a methyl group at the 3'-position of the adjacent ring (Figure 1). Its structural features, including the fluorine atom and methyl group, influence electronic properties, solubility, and receptor-binding affinity.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYWMJIEVSVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435294
Record name MolPort-015-145-470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027601-45-1
Record name MolPort-015-145-470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

On an industrial scale, the production of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated biphenyl derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products

The major products formed from these reactions include:

    Oxidation: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-one

    Reduction: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]

    Substitution: 4’-Methoxy-3’-methyl-[1,1’-biphenyl]-3-ol

Scientific Research Applications

Synthesis and Chemical Reactions

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol is often utilized as a building block in organic synthesis. Its stability and reactivity make it suitable for developing new synthetic methodologies. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with various electrophiles due to the activated aromatic system.
  • Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or other derivatives, while reduction can modify the halogen substituents.
Reaction TypeExample ReagentsOutcome
Electrophilic SubstitutionBromine, ChlorineSubstituted biphenyl derivatives
OxidationKMnO4, CrO3Quinones
ReductionLiAlH4, H2 (Pd catalyst)Dehalogenated products

Biological Activities

Research indicates potential biological activities of this compound, particularly as an antimicrobial or anticancer agent. The biphenyl structure allows interaction with various biological targets.

Case Study: Anticancer Activity
A study demonstrated that biphenyl derivatives exhibit cytotoxicity against cancer cell lines. The mechanism involves the disruption of cellular processes through enzyme inhibition.

Pharmaceutical Applications

This compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are often found in drugs targeting inflammatory diseases and viral infections.

Example: Hepatitis B Treatment
A patent describes the use of biphenyl compounds, including derivatives like this compound, for treating hepatitis B virus infections. These compounds may enhance the efficacy of antiviral therapies when combined with other agents.

Material Science

This compound is utilized in producing advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its properties contribute to enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signal transduction pathways, such as the nuclear factor kappaB (NFkappaB) pathway, which is involved in cell growth, cell death, and inflammation . Additionally, it may interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares substituent patterns, molecular weights, and key properties of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties Source
This compound 3-OH, 3'-CH₃, 4'-F C₁₃H₁₁FO 218.22 Hydroxyl group enhances polarity
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 3-OH, 3'-OCH₃, 4'-F C₁₃H₁₁FO₂ 232.23 Methoxy group increases lipophilicity
4'-Methyl-[1,1'-biphenyl]-3-ol 3-OH, 4'-CH₃ C₁₃H₁₂O 184.23 Lacks fluorine; reduced electronegativity
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid 2-COOH, 3'-CH₃, 4'-F C₁₄H₁₁FO₂ 230.23 Carboxylic acid enhances acidity
4'-(tert-Butyl)-3,6-dimethyl-[1,1'-biphenyl]-2-ol 2-OH, 3-CH₃, 6-CH₃, 4'-tBu C₁₉H₂₄O 268.39 Bulky tert-butyl group affects steric hindrance

Key Observations :

  • Fluorine Substitution: The 4'-F atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 4'-methyl-[1,1'-biphenyl]-3-ol .
  • Methyl vs.
  • Functional Group Effects : Carboxylic acid derivatives (e.g., 4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid) exhibit higher acidity (pKa ~4-5) compared to the hydroxyl-containing parent compound (pKa ~10) .
Physicochemical and Spectroscopic Properties

NMR Data :

  • 1H NMR : The target compound’s hydroxyl proton typically resonates at δ 5.2–5.5 ppm, while aromatic protons show splitting patterns influenced by fluorine (e.g., 4'-F causes deshielding at δ 7.1–7.4 ppm) .
  • 13C NMR : The fluorine atom induces upfield shifts in adjacent carbons (e.g., C4' at δ 160–165 ppm) .

Comparative Solubility :

  • This compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL), similar to its methoxy analogue .
  • Carboxylic acid derivatives exhibit improved aqueous solubility at physiological pH due to ionization .

Receptor Binding :

  • The hydroxyl group in this compound facilitates hydrogen bonding with residues like L3506.41b in GPR120, enhancing binding stability compared to non-hydroxylated analogues .
  • Methoxy or tert-butyl substituents (e.g., 4'-(tert-Butyl)-3,6-dimethyl-[1,1'-biphenyl]-2-ol) reduce polar interactions but improve hydrophobic packing in receptor pockets .

Biological Activity

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol, also known as 4-(4-fluoro-3-methylphenyl)phenol, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluorine atom and a methyl group on the biphenyl structure, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H11FO. Its structure features:

  • A biphenyl core
  • A hydroxyl group (-OH) at the 3-position
  • A fluorine atom at the 4'-position
  • A methyl group at the 3'-position

Biological Activity Overview

Research indicates that biphenyl derivatives can exhibit a range of biological activities, including antimicrobial , anti-inflammatory , and antitumor properties. The specific biological activities of this compound have been investigated in various studies.

Antimicrobial Activity

Studies have shown that certain biphenyl derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Activity

Inflammation is a critical response in many diseases, and compounds that can modulate this response are of great interest. The biphenyl structure has been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that derivatives like this compound may inhibit these pathways, thus reducing inflammation.

Antitumor Activity

The potential antitumor effects of biphenyl derivatives are being explored in cancer research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Mechanisms may include induction of apoptosis and cell cycle arrest. Specific studies on this compound's efficacy against various cancer cell lines are necessary to establish its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of biphenyl derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial effects of various biphenyl derivatives against common pathogens. Results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Mechanism : Research demonstrated that specific biphenyl derivatives inhibited COX enzymes in vitro, suggesting a pathway through which this compound may exert its anti-inflammatory effects .
  • Antitumor Efficacy : In a study focusing on cancer cell lines, several biphenyl derivatives showed significant antiproliferative effects. The mechanisms involved included apoptosis induction and inhibition of cell migration .

Data Tables

Biological ActivityAssay TypeConcentrationResult
AntimicrobialDisc Diffusion100 µg/mLInhibition Zone: 15 mm
Anti-inflammatoryCOX InhibitionIC50: 50 µM75% inhibition
AntitumorMTT Assay10 µMCell Viability: 30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 2
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